Orfamide A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

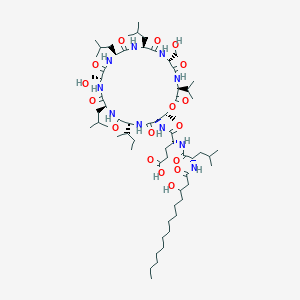

Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . This group includes orfamides B, C, D, E, F, G, H, J, K, L, and M . This compound was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation . The compound has a molecular formula of C₆₄H₁₁₄N₁₀O₁₇ and a molecular weight of 1295.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Orfamide A involves the use of an amino acid ester building block and solid-phase peptide synthesis (SPPS) protocol adaptation . The synthesis format allows for the production of a focused library of target compounds in high yield and purity . The structural correction of this compound was confirmed by biological activity comparison in Chlamydomonas reinhardtii .

Industrial Production Methods: this compound is produced by Pseudomonas species through non-ribosomal peptide synthetases . The production involves the biosynthesis of cyclic lipodepsipeptides, which act as biosurfactants, antimicrobials, or biocontrol agents .

Chemical Reactions Analysis

Types of Reactions: Orfamide A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as trifluoroacetic acid (TFA) for the cleavage of protecting groups . The reaction conditions typically include solid-phase peptide synthesis protocols and the use of specific amino acid ester building blocks .

Major Products Formed: The major product formed from the synthesis of this compound is the cyclic lipodepsipeptide itself, which has been confirmed through spectral and LC-HRMS data .

Scientific Research Applications

Orfamide A has a wide range of scientific research applications:

Mechanism of Action

Orfamide A exerts its effects by triggering a calcium signal in target organisms . The compound interacts with calcium channels of the transient receptor potential (TRP) type, including TRP5, TRP11, TRP15, and TRP22 . This interaction leads to an increase in cytosolic calcium levels, causing rapid deflagellation of algal cells . The N-terminal amino acids and the terminal fatty acid tail of this compound are crucial for its activity .

Comparison with Similar Compounds

. Similar compounds include:

Orfamide B: Differs from Orfamide A by a substitution of valine for D-allo isoleucine at the fourth position on the peptide chain.

Orfamide C: Differs from this compound by the presence of a different amino acid sequence.

This compound is unique due to its specific configuration and the presence of a 3R-hydroxy fatty acid tail . This configuration is important for its bioactivity and interaction with calcium channels .

Properties

Molecular Formula |

C64H114N10O17 |

|---|---|

Molecular Weight |

1295.6 g/mol |

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40?,41-,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |

InChI Key |

AFOLBAYDTRBYBA-MAUDZENVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)

![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814208.png)

![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)

![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)